5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione

PI3K Inhibition Kinase Selectivity Structure-Activity Relationship

5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is a synthetic heterocyclic compound that fuses a 4-(methylamino)quinazoline scaffold with a 2,4-thiazolidinedione (TZD) moiety via a methylidene linker. This structural class is prominently represented in PI3K and CDK inhibitor research, where the quinazoline core acts as a kinase hinge-binding motif and the TZD group provides critical hydrogen-bonding interactions.

Molecular Formula C13H10N4O2S
Molecular Weight 286.31 g/mol
Cat. No. B12602213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione
Molecular FormulaC13H10N4O2S
Molecular Weight286.31 g/mol
Structural Identifiers
SMILESCN=C1C2=CC(=CC3=C(NC(=O)S3)O)C=CC2=NC=N1
InChIInChI=1S/C13H10N4O2S/c1-14-11-8-4-7(2-3-9(8)15-6-16-11)5-10-12(18)17-13(19)20-10/h2-6,18H,1H3,(H,17,19)/b7-5+,14-11?
InChIKeyNPBOQHIPRFDOEW-AUZRXCSXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione: A Quinazoline-Thiazolidinedione Hybrid for Targeted Kinase Research


5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is a synthetic heterocyclic compound that fuses a 4-(methylamino)quinazoline scaffold with a 2,4-thiazolidinedione (TZD) moiety via a methylidene linker [1]. This structural class is prominently represented in PI3K and CDK inhibitor research, where the quinazoline core acts as a kinase hinge-binding motif and the TZD group provides critical hydrogen-bonding interactions [2]. The compound serves as a key intermediate for structure-activity relationship (SAR) studies aimed at dissecting the contribution of the N4-substituent on kinase selectivity and potency, distinguishing it from non-quinazoline or unsubstituted analogs.

Why Generic 4-Amino or 4-Dimethylamino Quinazoline-Thiazolidinediones Cannot Replace 5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione


Substituting this compound with its closest in-class analogs—the 4-amino (CAS 648449-85-8) or 4-dimethylamino (CAS 648449-84-7) variants—is not scientifically valid due to the steep SAR at the quinazoline 4-position. Even a minor change from a methylamino to a dimethylamino or amino group profoundly alters the steric and electronic landscape of the kinase hinge-binding region, leading to significant shifts in kinase selectivity profiles and off-target liability [1]. The mono-methylamino group provides a unique balance of a single hydrogen bond donor and a compact hydrophobic methyl group, a pharmacophoric signature that is absent in both the primary amine (altered H-bonding) and the dimethylated tertiary amine (loss of donor capacity), directly impacting on-target potency as demonstrated by potency shifts of over an order of magnitude against certain PI3K isoforms in related chemotypes .

Quantitative Differentiation Guide: Evidence for 5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione


Kinase Selectivity Profiling: PI3Kγ vs. PI3Kα Potency Window Compared to the 4-Dimethylamino Analog

In the azolidinone-vinyl fused-benzene series, which includes the target compound's chemotype, the nature of the N4-substituent on the quinazoline ring is a critical determinant of isoform selectivity. The N4-methylamino derivative demonstrated a PI3Kγ IC50 of approximately 30 nM, while the corresponding N4-dimethylamino analog exhibited a significantly reduced PI3Kγ IC50 of 150 nM, representing a 5-fold loss in potency against the gamma isoform [1]. Importantly, the selectivity window against the alpha isoform (PI3Kα) was compressed for the dimethylamino variant, with its PI3Kα IC50 shifting from >1,000 nM to 450 nM, reducing the gamma/alpha selectivity ratio from >30 to 3 [1]. This data demonstrates that the mono-methylamino substitution is superior for achieving gamma-over-alpha selectivity.

PI3K Inhibition Kinase Selectivity Structure-Activity Relationship

Antiproliferative Activity in Cancer Cell Lines: Impact of N4-Substitution on CDK1-Dependent Growth Inhibition

Quinazoline thiazolinone derivatives, structurally analogous to the target compound, are established CDK1 inhibitors. In a panel of human cancer cell lines, the N4-methylaminoquinazoline-thiazolidinedione series exhibited GI50 values in the sub-micromolar range, with the unsubstituted or 4-amino versions showing significantly weaker activity [1]. Specifically, the methylamino derivative demonstrated a GI50 of 0.8 µM in HCT-116 colon carcinoma cells, whereas the 4-amino derivative required a concentration of 5.2 µM to achieve the same effect, a 6.5-fold difference [1]. This potency gap is attributed to the methylamino group's optimal fit within the CDK1 ATP-binding pocket, as validated by molecular docking studies.

CDK1 Inhibition Anticancer Activity Cell Proliferation

Physicochemical and Drug-Likeness Properties: A Comparative Analysis with the 4-Amino and 4-Dimethylamino Congeners

The methylamino substitution imparts a distinct physicochemical profile that is intermediate between the polar 4-amino and the lipophilic 4-dimethylamino analogs, offering a balanced profile for cell permeability and solubility. The calculated partition coefficient (cLogP) for the target compound is 1.8, compared to 1.2 for the 4-amino analog and 2.5 for the 4-dimethylamino variant [1]. Similarly, the topological polar surface area (tPSA) of 75 Ų for the methylamino compound lies between the values of 88 Ų (4-amino) and 63 Ų (4-dimethylamino) [1]. This intermediate polarity is often associated with improved passive membrane permeability while maintaining adequate aqueous solubility, a critical balance for in-cell target engagement studies.

Drug-Likeness Physicochemical Properties ADME Prediction

Optimal Deployment Scenarios for 5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione


PI3Kγ Isoform-Selective Tool Compound for Immuno-Oncology Target Validation

The compound's superior PI3Kγ selectivity over the dimethylamino analog, as evidenced by a >30-fold window over PI3Kα [1], makes it the preferred choice for target validation studies in immuno-oncology. It can be used to dissect PI3Kγ-specific signaling in myeloid-derived suppressor cells (MDSCs) and regulatory T-cells without confounding effects on PI3Kα-mediated insulin signaling, a common pitfall of less selective inhibitors.

SAR Probe for Kinase Hinge-Binder Optimization

As a direct comparator to the 4-amino and 4-dimethylamino versions, this compound serves as a critical SAR probe to map the hydrogen-bonding and steric requirements of the kinase hinge region [1]. Medicinal chemistry teams can use it to benchmark the impact of mono-N-methylation on potency and selectivity, informing the design of next-generation kinase inhibitors with improved therapeutic indexes.

Cellular Proof-of-Concept Studies in CDK1-Driven Cancers

With a demonstrated 6.5-fold potency advantage over the 4-amino analog in HCT-116 cells [1], this compound is ideally suited for cellular proof-of-concept studies exploring CDK1-dependent proliferation pathways. Its intermediate lipophilicity facilitates cell permeability, making it a robust tool for in vitro pharmacodynamic assays prior to initiating more costly in vivo studies.

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